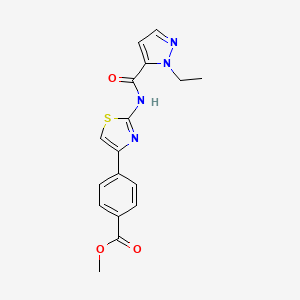

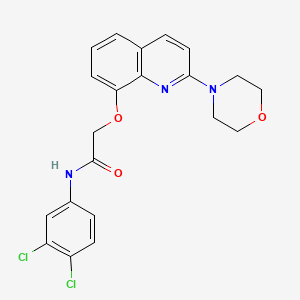

![molecular formula C9H13N5OS2 B2726132 1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 898436-85-6](/img/structure/B2726132.png)

1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains several functional groups. The “tert-butyl” group is a common alkyl group in organic chemistry, known for its bulky nature . The “urea” part of the molecule implies the presence of a functional group consisting of a carbonyl group flanked by two amine groups. The “1,3,4-thiadiazol-2-yl” suggests a heterocyclic ring structure containing nitrogen and sulfur atoms .

Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The tert-butyl group is likely to add steric bulk to the molecule, which could influence its reactivity. The urea and thiadiazole groups could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

Urea derivatives are known to participate in a variety of reactions, often acting as ligands in coordination chemistry or as substrates in organic synthesis . Thiadiazoles can also participate in a variety of reactions, particularly as heterocyclic aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar functional groups like urea could make the compound more soluble in polar solvents .Applications De Recherche Scientifique

Selective Herbicidal Activity

1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea exhibits selective herbicidal activity, with a mode of action that involves N-demethylation processes differing between plant species. In research, it has been found to show selectivity between barley (tolerant) and wheat (susceptible), attributed to the differential rates of N-demethylation in these plants. This substance is metabolized to less phytotoxic derivatives, with the rate of these reactions being significantly higher in barley than in wheat, thus explaining the selective herbicidal activity observed. Additionally, cotton plants, known for their tolerance to phenylurea herbicides, were found to be remarkably susceptible to this compound, suggesting a distinct mechanism of action from phenylurea herbicides (Lee & Ishizuka, 1976).

Synthesis and Biological Evaluation

The compound and its derivatives have been a subject of study for their synthesis methods and potential biological activities. For example, N-pyrazole, N'-thiazole-ureas, including structures related to this compound, have been explored for their potent inhibition of p38α MAP kinase, a protein involved in inflammatory processes and cell differentiation. These inhibitors have been designed based on the structure-activity relationship (SAR) and have shown significant efficacy in inhibiting p38α activity, suggesting potential therapeutic applications (Getlik et al., 2012).

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis method has been developed for producing 1,3,4-thiadiazol-2-yl urea derivatives, including this compound. This method offers advantages in terms of reaction times and yields compared to conventional heating methods, highlighting the importance of innovative synthetic approaches in the development of such compounds (Li & Chen, 2008).

Precursor for Thiadiazolesulfonamides

This compound has been identified as a new precursor for synthesizing thiadiazolesulfonamides, demonstrating the versatility of 1,3,4-thiadiazole derivatives in the development of various pharmacologically relevant compounds. The structural analysis of such precursors has provided insights into their potential interactions and applications (Pedregosa et al., 1996).

Antimicrobial and Antidiabetic Activity

Derivatives of 1,3,4-thiadiazol-2-yl urea have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These studies contribute to the broader understanding of the therapeutic potential of thiadiazolyl urea derivatives in treating various conditions (Chavan & Pai, 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5OS2/c1-9(2,3)12-6(15)11-7-13-14-8(17-7)16-5-4-10/h5H2,1-3H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWSMFDJOHVKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

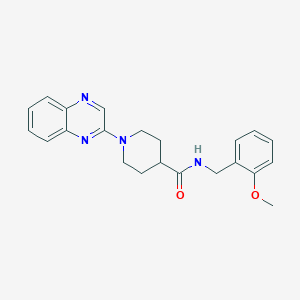

![2-[[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2726049.png)

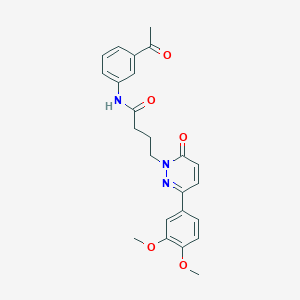

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)

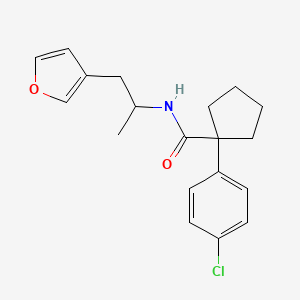

![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2726058.png)

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)

![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)

![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)